N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
Scientific Research Applications
Organic Synthesis and Chemical Properties
Research in organic chemistry explores the synthesis, structural characterization, and chemical properties of compounds with similar structural motifs to "N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide". For instance, studies on the RuO4-mediated oxidation of N-benzylated tertiary amines have highlighted the transformation of specific functional groups, providing insights into the chemical behavior and potential applications of similar compounds in synthetic chemistry (Petride et al., 2004).
Drug Development and Pharmacology
In pharmacological research, the focus is on the synthesis of compounds with potential therapeutic applications. An example is the study on methylbenzenesulfonamide CCR5 antagonists, which are investigated for their role in preventing HIV-1 infection, demonstrating the process of developing targeted therapies using complex organic molecules (Cheng De-ju, 2015).
Material Science and Characterization
Research in material science includes the characterization of novel compounds for potential applications in various industries. The study on single-crystal X-ray and solid-state NMR characterization of AND-1184 and its hydrochloride form, for instance, provides valuable information on the molecular structure and properties of new chemical entities, which could be useful in the development of new materials or drugs (Pawlak et al., 2021).
Mechanism of Action
Target of Action
The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a critical protein in the formation of the cell’s cytoskeleton, which maintains cell shape, enables some cell motion, and plays crucial roles in both intracellular transport and cell division .
Mode of Action
The compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction leads to mitotic blockade and cell apoptosis .
Biochemical Pathways
The compound affects the cell cycle by causing cell cycle arrest at the S phase . This disruption of the cell cycle can lead to the induction of apoptosis in cancer cells .
Result of Action
The compound’s action results in the induction of apoptosis and cell cycle arrest in cancer cells . This means that the compound can prevent the cells from dividing and growing, leading to cell death .
Biochemical Analysis
Biochemical Properties
It has been shown to have anticancer activity against various cancer cell lines
Cellular Effects
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide has been shown to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells
Molecular Mechanism
It has been shown to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells
Temporal Effects in Laboratory Settings
It has been shown to have anticancer activity against various cancer cell lines
Dosage Effects in Animal Models
It has been shown to have anticancer activity against various cancer cell lines
Metabolic Pathways
It has been shown to have anticancer activity against various cancer cell lines
Transport and Distribution
It has been shown to have anticancer activity against various cancer cell lines
Subcellular Localization
It has been shown to have anticancer activity against various cancer cell lines
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S/c25-19(20(26)23-15-3-4-17-18(10-15)30-13-29-17)22-11-14-5-8-24(9-6-14)31(27,28)16-2-1-7-21-12-16/h1-4,7,10,12,14H,5-6,8-9,11,13H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCPQBWJDMEIOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.